N-3-oxo-hexadecanoyl-L-Homoserine lactone
Description
Overview of N-Acyl Homoserine Lactones (AHLs) as Bacterial Autoinducers
N-Acyl Homoserine Lactones (AHLs) are a prominent class of signaling molecules, or autoinducers, primarily utilized by Gram-negative bacteria for quorum sensing. wikipedia.orgfrontiersin.org This communication system enables bacteria to synchronize the expression of specific genes once their population reaches a certain density. nih.gov The process relies on the synthesis and release of AHL molecules, which diffuse into the surrounding environment. nih.govnih.gov As the bacterial population grows, the concentration of these autoinducers increases. nih.gov
Upon reaching a critical threshold, AHLs bind to specific intracellular receptor proteins, typically of the LuxR-type family. frontiersin.orgnih.gov This binding event activates the receptor, which then functions as a transcription factor, modulating the expression of target genes. nih.gov This coordinated gene expression controls a wide array of physiological processes, including:
Virulence: The regulation of toxins and other factors that contribute to a pathogen's ability to cause disease. nih.gov
Biofilm Formation: The development of structured communities of bacteria embedded in a self-produced matrix. wikipedia.orgcaltagmedsystems.co.uk
Bioluminescence: The production of light, famously observed in bacteria like Aliivibrio fischeri. wikipedia.org
Motility and Swarming: Coordinated movement across surfaces. nih.gov
Production of Enzymes and Secondary Metabolites. nih.gov
AHL-mediated signaling is a key mechanism for bacteria to adapt to environmental changes and interact with both other bacteria and host organisms. nih.govornl.gov
Chemical Structure and Specificity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone within the AHL Family
All N-Acyl Homoserine Lactones share a common structural motif: a conserved homoserine lactone (HSL) ring attached to an acyl side chain via an amide bond. wikipedia.org The specificity of an individual AHL molecule is determined by the length and modification of this acyl side chain. researchgate.net
This compound (3-oxo-C16-HSL) is distinguished by its specific acyl chain:
Length: It possesses a long 16-carbon acyl chain (hexadecanoyl). caymanchem.com
Modification: It features a ketone (oxo) group at the third carbon position of this chain. caymanchem.com
This long-chain structure is significant. While short-chain AHLs are common, the production of long-chain AHLs like 3-oxo-C16-HSL is considered more unusual. caymanchem.com The length and substitution of the acyl chain are critical factors for the molecule's activity and its recognition by the corresponding LuxR-type receptor. ebi.ac.uk This structural specificity ensures that a bacterium responds primarily to the signals produced by its own species, allowing for precise control of gene expression. Research has shown that long-chain AHLs, including 3-oxo-C16-HSL, can be perceived by plants and can prime their defense responses against pathogens. caymanchem.comnih.gov
| Property | Value |
|---|---|
| Synonyms | 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone |
| Molecular Formula | C20H35NO4 caymanchem.commedchemexpress.com |
| Molecular Weight | 353.5 g/mol caltagmedsystems.co.ukmedchemexpress.com |
| CAS Number | 925448-37-9 caymanchem.comcaltagmedsystems.co.uk |
Historical Context and Foundational Discoveries in Bacterial Communication Mediated by AHLs
The concept of quorum sensing originated from studies on bacterial bioluminescence in the 1970s. researchgate.net Researchers observed that the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) only produced light when its population reached a high density. wikipedia.org This density-dependent behavior led to the discovery of a diffusible "autoinducer" molecule that accumulated in the environment. researchgate.net
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Regulation, and Genetic Determinants of N 3 Oxo Hexadecanoyl L Homoserine Lactone Production
Enzymatic Pathways of N-Acyl Homoserine Lactone Synthesis
The biosynthesis of N-acyl homoserine lactones, including N-3-oxo-hexadecanoyl-L-Homoserine lactone, is a conserved process catalyzed by a specific family of enzymes. This pathway relies on common metabolic precursors to generate the diverse range of AHL signal molecules observed in bacteria.
Function of LuxI-type AHL Synthases
The central enzymes responsible for the production of AHL molecules are the LuxI-type AHL synthases. mdpi.comresearchgate.net These synthases are part of a highly conserved protein family found across numerous Proteobacteria. wikipedia.orgasm.org The primary function of a LuxI-type synthase is to catalyze the formation of an amide bond between a specific acyl-acyl carrier protein (acyl-ACP) and S-adenosyl-L-methionine (SAM). mdpi.comnih.gov This reaction is followed by an intramolecular cyclization (lactonization) of the methionine moiety from SAM, which results in the formation of the characteristic homoserine lactone ring of the AHL molecule and the release of 5'-methylthioadenosine (MTA) and the ACP. nih.govnih.gov The LuxI protein itself is essential for the synthesis of the autoinducer molecule, and its gene is often found in close proximity to its regulatory counterpart, LuxR. taylorandfrancis.com
Table 1: Key Components in AHL Synthesis
| Component | Type | Function |
|---|---|---|
| LuxI-type Synthase | Enzyme | Catalyzes the synthesis of N-acyl-homoserine lactones (AHLs) from precursor molecules. mdpi.comresearchgate.net |
| Acyl-ACP | Substrate | Donates the specific acyl chain that determines the identity of the AHL molecule. mdpi.comnih.gov |
| S-adenosylmethionine (SAM) | Substrate | Donates the homoserine moiety that forms the lactone ring of the AHL molecule. mdpi.comnih.gov |
| LuxR-type Receptor | Protein | Binds to the specific AHL signal, acting as a transcriptional regulator for target genes. mdpi.commdpi.com |
Substrate Specificity in AHL Acyl Chain Elongation and 3-Oxo Modification
While the core function of LuxI-type synthases is conserved, they exhibit remarkable specificity for the acyl-ACP substrate, which dictates the length and modification of the acyl chain of the resulting AHL. nih.gov This specificity is crucial for generating distinct signal molecules like this compound.
The structural basis for this specificity primarily resides in the acyl-chain binding pocket of the synthase enzyme. The N-terminal region of LuxI-type synthases is generally more conserved and is involved in binding the common substrate, SAM. In contrast, the C-terminal half is more variable and is responsible for recognizing and binding the specific acyl-ACP. wikipedia.org The amino acid residues lining this binding pocket determine the length of the acyl chain that can be accommodated. For the synthesis of this compound, the corresponding LuxI-type synthase possesses a binding cavity large enough to accept a C16 acyl chain.
Furthermore, the presence of a 3-oxo modification is also determined by specific interactions within the enzyme's active site. mdpi.com The preference for a 3-oxo-substituted acyl-ACP is often governed by hydrogen bonding between the C3 carbonyl group of the acyl chain and specific amino acid residues in the binding pocket. nih.gov For instance, in synthases like LasI and EsaI, which produce 3-oxo-AHLs, a conserved threonine residue plays a critical role in recognizing and stabilizing the 3-oxo group. nih.govnih.gov Mutation of this threonine residue can lead to a loss of specificity and the production of unsubstituted AHLs. nih.gov Therefore, the synthase for this compound is predicted to have a similar key residue that ensures the incorporation of the 3-oxo functionality.
Precursor Molecules: S-adenosylmethionine and Acyl-ACP
The biosynthesis of all AHLs, including this compound, utilizes two fundamental precursor molecules derived from central metabolism: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). asm.orgnih.gov
S-adenosylmethionine (SAM): This molecule serves as the donor for the aminobutyryl moiety that, through lactonization, becomes the homoserine lactone ring, a structural hallmark of all AHLs. nih.govnih.gov The reaction mechanism involves the acylation of the amino group of SAM's methionine portion. nih.gov
Acyl-Acyl Carrier Protein (Acyl-ACP): These molecules are intermediates in fatty acid biosynthesis. They provide the variable acyl side chain that distinguishes one AHL from another. mdpi.comnih.gov For the synthesis of this compound, the specific precursor is 3-oxo-hexadecanoyl-ACP. The LuxI-type synthase selects this specific acyl-ACP from the cellular pool to catalyze its ligation to SAM. nih.gov
The enzymatic reaction proceeds through the formation of an amide bond between the carboxyl group of the acyl chain and the amino group of SAM, creating an acyl-SAM intermediate. This is followed by the lactonization of the homoserine moiety, which releases the final this compound molecule. nih.gov
Genetic Regulation of this compound Expression
The production of this compound is not constitutive but is instead meticulously regulated at the genetic level. This regulation ensures that the signal molecule is produced at the appropriate time and concentration, typically in response to increasing bacterial cell density.
LuxR-LuxI Regulatory Systems and Associated Operons
The genetic foundation of AHL-mediated quorum sensing is the LuxR-LuxI regulatory system. mdpi.comasm.org This system is characterized by two core components: the luxI gene, which encodes the AHL synthase, and the luxR gene, which encodes the cognate cytoplasmic receptor and transcriptional regulator. taylorandfrancis.comasm.org These two genes are typically located in close proximity on the bacterial chromosome or on a plasmid. asm.org
In many systems, the luxI gene is part of a larger transcriptional unit, or operon, that includes genes whose expression is controlled by quorum sensing. nih.gov For example, in the archetypal Vibrio fischeri system, the luxI gene is the first gene in the luxICDABE operon, which contains the genes for both AHL synthesis and bioluminescence. mdpi.comlibretexts.org The LuxR protein, upon binding its specific AHL, directly controls the transcription of this operon. mdpi.com It is expected that the gene for the this compound synthase is similarly organized and regulated by its cognate LuxR-type protein.
Transcriptional Control and Autoinduction Feedback Loops
The expression of the luxI gene homolog responsible for this compound synthesis is controlled by a positive feedback loop, a mechanism known as autoinduction. nih.govnih.gov This regulatory circuit allows a bacterial population to switch into a coordinated, quorum-sensing-activated state.
The process begins at low cell density, where the luxI and luxR genes are transcribed at a low, basal level. researchgate.net This results in the slow accumulation of this compound in the surrounding environment. As the bacterial population grows, the extracellular concentration of the AHL signal increases. Once a critical threshold concentration is reached, the AHL molecules diffuse back into the cells and bind to their cognate LuxR-type receptor proteins. researchgate.netnih.gov
This binding event typically causes the LuxR protein to dimerize and/or undergo a conformational change, converting it into an active transcriptional regulator. mdpi.com The activated LuxR-AHL complex then binds to a specific DNA sequence, often called a lux box, located in the promoter region of the target operon(s). mdpi.com Crucially, one of the primary targets for activation is the promoter of the luxI gene itself. nih.gov This activation of luxI transcription by its own product (via the LuxR-AHL complex) creates a powerful positive autoregulatory loop. nih.govnih.gov This feedback loop rapidly accelerates the synthesis of this compound, leading to a synchronous switch in gene expression throughout the entire population and the activation of various quorum-sensing-dependent behaviors. nih.gov
Microbial Producers of this compound
This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are signal molecules used by many Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication. The identification of specific AHLs is crucial for understanding bacterial behavior and interactions. While a range of bacteria produce long-chain AHLs, the production of the specific this compound (3-oxo-C16-HSL) is documented in select species, while other closely related bacteria produce similar long-chain variants.
Agrobacterium sp. : While specific identification of this compound in Agrobacterium vitis is not prominently documented in the reviewed literature, other species within the genus are known AHL producers. For example, Agrobacterium tumefaciens strain F2 has been shown to produce N-3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL) as part of its quorum-sensing system to regulate the production of microbial flocculants. rsc.org
Pseudomonas sp. : The genus Pseudomonas is well-known for producing a variety of AHL molecules. Pseudomonas aeruginosa, an opportunistic pathogen, is a notable producer of N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), a key signaling molecule in its quorum-sensing hierarchy that regulates virulence and biofilm formation. nih.govnih.govabcam.com Although P. aeruginosa is primarily associated with 3-oxo-C12-HSL, the effects of the longer-chain this compound (3-oxo-C16-HSL) have been studied in the context of plant interactions. Research on the model legume Medicago truncatula showed that treatment with 3-oxo-C16-HSL resulted in significant changes in protein expression related to hormone metabolism and flavonoid synthesis. frontiersin.org
Sinorhizobium meliloti : This soil bacterium, known for its symbiotic relationship with alfalfa, has been identified as a producer of a diverse array of long-chain AHLs. Research has characterized the sinRI locus in S. meliloti, which is responsible for synthesizing AHLs with acyl chains ranging from 12 to 18 carbons in length. nih.gov Among these are novel structures, including a C16 variant, 3-oxohexadecenoyl HL, which is an unsaturated form of this compound. nih.gov The production of these long-chain AHLs is linked to successful symbiosis, as mutations in the sinI synthesis gene can lead to a delay in nodule formation and a decrease in the number of effective nodules. nih.gov
Rhodobacter capsulatus : This purple non-sulfur bacterium has been found to produce long-chain AHLs that were not easily detectable with standard bioassays. nih.gov The most abundant AHL identified in R. capsulatus is N-hexadecanoyl-HSL (C16-HSL), which lacks the 3-oxo functional group of the target compound. nih.gov The synthesis of this molecule is governed by a luxI homolog gene named gtaI. The production of this long-chain AHL serves as a quorum-sensing signal that activates the production of the gene transfer agent (GTA), facilitating horizontal genetic exchange within the bacterial population. nih.gov
Table 1: Production of this compound and Related Compounds in Specific Bacteria
| Bacterial Species | Reported AHL Compound(s) | Associated Gene(s) | Reference(s) |
|---|---|---|---|
| Agrobacterium tumefaciens | N-3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL) | Not specified | rsc.org |
| Pseudomonas aeruginosa | N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) | lasI | nih.govnih.govabcam.com |
| Sinorhizobium meliloti | 3-oxohexadecenoyl HL and other long-chain AHLs (C12-C18) | sinI | nih.gov |
| Rhodobacter capsulatus | N-hexadecanoyl-HSL (C16-HSL) | gtaI | nih.gov |
Environmental and Niche-Specific Production Dynamics
The production of this compound and other AHLs is not constant but is dynamically regulated by environmental conditions and the specific niche occupied by the bacteria. This regulation is fundamental to the function of quorum sensing, which allows bacteria to coordinate gene expression in response to population density and environmental cues. nih.gov
Rhizosphere and Plant Symbiosis : A primary niche for the production of long-chain AHLs is the rhizosphere, the area of soil directly surrounding plant roots. In symbiotic relationships, such as that between Sinorhizobium meliloti and legumes like Medicago truncatula, AHLs play a critical role. frontiersin.org The production of specific long-chain AHLs by S. meliloti is integral to the nodulation process. nih.gov The plant host can perceive these bacterial signals, which can influence the number of symbiotic nodules formed. frontiersin.org The dynamic is interactive; the plant environment provides the niche for the bacteria to multiply to a density where AHL concentration becomes sufficient to trigger the genetic programs for symbiosis.
Response to Environmental Stress : Bacterial AHL production can be influenced by environmental stressors, and in turn, these AHLs can help associated plants cope with such stresses. For instance, while not the C16 variant, the shorter N-3-oxo-hexanoyl-homoserine lactone (3-oxo-C6-HSL) has been shown to enhance salt tolerance in plants like Arabidopsis and wheat. nih.govfao.org This suggests a dynamic where rhizosphere bacteria, upon sensing environmental stress cues like high salinity, might modulate AHL production, which then primes their plant hosts for enhanced resilience. This inter-kingdom communication highlights a sophisticated niche-specific production dynamic that benefits both the microbe and the plant.
Genetic Exchange : In some bacterial populations, AHL production is tied to the regulation of horizontal gene transfer. For Rhodobacter capsulatus, the production of its C16-HSL is directly linked to the activation of the gene transfer agent (GTA). nih.gov This creates a dynamic where, at a high population density, the bacteria increase the exchange of genetic material. This process can enhance the adaptability of the population by allowing for the rapid spread of advantageous genes, a crucial factor for survival in variable environmental niches. nih.gov
Molecular Mechanisms of N 3 Oxo Hexadecanoyl L Homoserine Lactone Signal Transduction
Ligand-Receptor Interactions: LuxR-Type Transcriptional Regulators
The quorum-sensing (QS) system in Sinorhizobium meliloti is intricate, involving the synthesis of at least half a dozen different N-acyl homoserine lactone (AHL) signals and a corresponding number of AHL receptors. nih.gov The synthesis of long-chain AHLs, including N-3-oxo-hexadecanoyl-L-Homoserine lactone and its derivatives like 3-oxo-C16:1-HSL, is catalyzed by the AHL synthase SinI. nih.govnih.govnih.gov
The perception and response to these signals are chiefly mediated by two LuxR-type transcriptional regulators: SinR and ExpR. nih.govnih.gov ExpR functions as the primary AHL-dependent receptor, binding to long-chain AHLs to control the expression of a wide array of downstream genes. nih.govmdpi.com In contrast, SinR appears to regulate the expression of the sinI synthase gene in a manner that is independent of AHL concentration, adding a layer of complexity to the regulatory network. nih.govmdpi.com Most strains of S. meliloti have a functional expR gene, making it a central figure in the organism's quorum-sensing circuitry. nih.gov
Binding Affinity and Specificity of this compound to Cognate Receptors
The ExpR receptor demonstrates a clear specificity for the long-chain AHLs produced by the SinI synthase, including those with 14 and 16-carbon acyl chains. nih.govnih.gov While precise dissociation constants for this compound are not extensively documented, the binding affinity of the ExpR-AHL complex can be inferred from the differential sensitivity of the promoters it regulates. nih.gov
A key finding is that target promoters respond to different concentrations of AHLs, suggesting a temporal program of gene expression as the bacterial population density increases. nih.gov For instance, genes responsible for the production of exopolysaccharide II (EPS II) are activated at very low nanomolar concentrations of AHLs. nih.govnih.gov This indicates a high binding affinity of the ExpR-AHL complex for the regulatory regions of these exp genes. nih.gov Conversely, other genes, such as those involved in motility, require significantly higher AHL concentrations for their regulation. nih.gov This differential response allows the bacterium to execute distinct physiological programs at different stages of population growth.
**Table 1: Differential Promoter Response to AHL Concentrations in *Sinorhizobium meliloti***
| Target Promoter | AHL Concentration for Response | Implied Affinity | Reference |
|---|---|---|---|
| sinI Promoter | Very Low (<5 nM) | High | nih.gov |
| exp Gene Promoters (EPS II) | Low | High | nih.govnih.gov |
| expR Promoter | Moderate (~50 nM) | Moderate | nih.gov |
| sinR Promoter | High (~200 nM) | Lower | nih.gov |
| Motility Gene Promoters | High | Lower | nih.gov |
Conformational Changes and DNA Binding Dynamics of LuxR-Type Proteins
The binding of an AHL ligand, such as this compound, to the N-terminal ligand-binding domain of the ExpR protein is the critical event that initiates signal transduction. This interaction induces a significant conformational change in the protein's structure. The activated ExpR-AHL complex is then capable of forming a dimer, which is the functional unit for DNA binding. nih.gov
The dimerized, activated complex uses its C-terminal domain, containing a characteristic helix-turn-helix motif, to recognize and bind to specific 20-bp palindromic DNA sequences known as ExpR-binding sites. nih.gov The precise location of this binding site within the promoter region of a target gene dictates the regulatory outcome. Binding at one position can lead to the recruitment of RNA polymerase and transcriptional activation, while binding at a different, overlapping site can block polymerase access, resulting in transcriptional repression. This dynamic allows the single ExpR regulator to function as both an activator and a repressor, depending on the architecture of the target promoter. nih.gov
Intracellular Signaling Cascades Triggered by this compound
Once the ExpR-AHL complex binds to target promoters, it initiates a cascade of transcriptional changes that profoundly alter the bacterium's physiology and behavior, particularly functions related to symbiosis and motility.
Transcriptional Activation and Repression of Target Genes and Operons
The ExpR/Sin quorum-sensing system, driven by long-chain AHLs, orchestrates a major shift in gene expression. Proteome analysis revealed that the accumulation of at least 55 proteins is dependent on the SinI synthase and the ExpR receptor. nih.gov The regulatory effects are diverse, encompassing both the activation and repression of key functional genes. nih.gov
Activation: A primary role of the ExpR-AHL complex is the activation of genes required for the synthesis of exopolysaccharides (EPS), particularly the symbiotically crucial EPS II. nih.govnih.gov This regulation is maintained at all stages of bacterial growth. nih.gov
Repression: In contrast, the system strongly represses genes associated with motility as cell density increases. psu.edu The ExpR-AHL complex directly represses the visN/visR operon, a key regulator of flagellar synthesis. psu.edu This downregulation of motility is a critical step in the transition from a free-swimming state to a sessile, biofilm-forming, or symbiotic state. nih.govpsu.edu
**Table 2: Selected Target Genes Regulated by the ExpR-AHL Complex in *Sinorhizobium meliloti***
| Gene/Operon | Gene Product Function | Regulatory Effect | Reference |
|---|---|---|---|
| exp Genes | Exopolysaccharide II (EPS II) Synthesis | Activation | nih.gov |
| visN/visR | Transcriptional Regulator of Motility | Repression | psu.edu |
| flaF, flbT, flaC | Flagellar Synthesis and Regulation | Repression | psu.edu |
| cheY1 | Chemotaxis Response Regulator | Repression | psu.edu |
| sinI | AHL Synthase | Activation | nih.gov |
| sinR | LuxR-type Regulator | Activation | nih.gov |
Interplay with Cellular Metabolism and Signal Amplification
The transcriptional changes induced by this compound and its cognate receptor ExpR are deeply integrated with the bacterium's metabolism. The regulation of EPS II and succinoglycan production represents a significant channeling of carbohydrate metabolism toward the synthesis of surface polysaccharides essential for biofilm formation and host plant invasion. nih.govmdpi.compsu.edu Furthermore, microarray analyses have shown that the ExpR/Sin system regulates genes involved in nitrogen utilization and metal transport, indicating a broad influence on the cell's metabolic state. psu.edu
The signaling system also incorporates a signal amplification mechanism through a feedback loop. The activated ExpR-AHL complex positively regulates the transcription of the sinI gene. nih.gov This creates a positive feedback loop where the presence of the signal molecule leads to the synthesis of more signal, allowing for a rapid and synchronized response across the entire bacterial population as it reaches a critical density.
Interconnection with Other Quorum Sensing Systems and Global Regulatory Networks
The signal transduction pathway of this compound in S. meliloti does not operate in isolation. It is part of a larger, interconnected web of regulatory circuits.
S. meliloti possesses at least two distinct quorum-sensing systems. The first is the sinRI/expR system, which produces and responds to a variety of long-chain AHLs (C12-C18), including this compound. nih.govnih.gov A second, less characterized system, referred to as the mel system, is responsible for producing several short-chain AHLs, such as C8-HSL. nih.gov The existence of multiple AHL systems allows for more nuanced control over gene expression in response to different environmental or developmental cues.
Furthermore, the ExpR/Sin QS system exhibits significant crosstalk with other global regulatory pathways. A notable example is its interaction with the ExoR/ExoS/ChvI two-component regulatory system. Both the QS pathway and the ExoR/ExoS/ChvI pathway converge to control motility by modulating the expression of the visN/visR operon. psu.edu This demonstrates that quorum sensing is integrated with other sensory networks to fine-tune complex behaviors like motility, ensuring a coordinated response to a wide range of internal and external signals.
Hierarchical Regulation and Integration with Bacterial Stress Responses
A clear example of hierarchical regulation is found within the S. meliloti SinR/SinI system itself. The expression of the sinI gene, which encodes the synthase for 3OC16-HSL and other long-chain AHLs, is positively regulated by the LuxR-type transcriptional regulator, SinR. mdpi.comnih.gov A disruption of the sinR gene leads to a significant reduction in the production of these AHLs to basal levels, demonstrating that SinR sits (B43327) at a higher level in the regulatory cascade controlling the synthesis of the signal molecule. mdpi.com This forms a positive feedback loop, where the presence of SinR is necessary for the production of the AHLs that can then be perceived by other receptors like ExpR to modulate downstream gene expression.
This quorum-sensing circuit does not operate in isolation but is integrated with other global regulatory networks, most notably the stringent response. The stringent response is a conserved bacterial stress response to nutrient limitation, characterized by the production of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp). In S. meliloti, the expression of sinR is induced by the phosphate (B84403) starvation response regulator, PhoB, particularly under phosphate-limiting conditions. This finding directly links the availability of a key nutrient, phosphate, to the regulation of the SinR/SinI quorum-sensing system. It ensures that the collective behaviors mediated by 3OC16-HSL and other long-chain AHLs are coordinated with the nutritional status of the environment.
The integration with stress responses extends to the conditions encountered during symbiotic interactions. The establishment of a successful symbiosis between S. meliloti and its host plant is a stressful process that requires careful regulation of gene expression. The ExpR/Sin quorum-sensing system, which responds to the long-chain AHLs produced by SinI, plays a crucial role in regulating functions necessary for the successful invasion of the host plant, such as exopolysaccharide synthesis and motility. nih.gov Interestingly, once the bacteria are established within the host root nodule, the ExpR/Sin system appears to be repressed, suggesting a temporal regulation of quorum sensing during different stages of the symbiotic relationship. nih.gov
While direct evidence linking the 3OC16-HSL signaling pathway to the oxidative stress response in S. meliloti is still emerging, it is known that these bacteria are exposed to reactive oxygen species (ROS) during their life in the soil and within the host plant. nih.gov The differential expression of proteins involved in oxidative stress in Medicago truncatula upon treatment with 3OC16-HSL suggests that this signaling molecule is part of a chemical dialogue occurring in a context where oxidative stress is relevant for both partners. mdpi.comcaister.com
Table 2: Key Genes in the Hierarchical Regulation of this compound Synthesis
| Gene | Protein Product | Function | Regulatory Role |
|---|---|---|---|
| sinI | SinI | Acyl-homoserine lactone synthase | Synthesizes 3OC16-HSL and other long-chain AHLs. |
| sinR | SinR | LuxR-type transcriptional regulator | Positively regulates the expression of sinI. |
| expR | ExpR | LuxR-type transcriptional regulator | Senses long-chain AHLs to control downstream gene expression. |
| phoB | PhoB | Phosphate starvation response regulator | Induces the expression of sinR under phosphate limitation. |
Ecological and Interkingdom Communication Roles of N 3 Oxo Hexadecanoyl L Homoserine Lactone
Modulation of Intraspecies Microbial Collective Behaviors
In Sinorhizobium meliloti, the quorum-sensing system that produces N-3-oxo-hexadecanoyl-L-Homoserine lactone is a central regulator of collective behaviors essential for its survival and symbiotic function. The system allows the bacterial population to act as a cohesive unit, adapting its phenotype in response to cell density. nih.govasm.org
The SinI/ExpR QS system, which synthesizes this compound, is a critical regulator of biofilm formation in S. meliloti. nih.govnih.gov Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances, which provide protection and facilitate nutrient acquisition. nih.gov
Research findings indicate that the production of a specific exopolysaccharide, a low-molecular-weight fraction of galactoglucan (EPS II), is dependent on a functional ExpR/Sin quorum-sensing system. nih.gov This EPS II is crucial for the development and structural integrity of biofilms, as well as for promoting bacterial aggregation. nih.govresearchgate.net Mutants deficient in the sinI gene, and therefore unable to produce this compound and other long-chain AHLs, show a significant reduction in their ability to form mature biofilms. nih.gov This demonstrates that this compound acts as a key signal to initiate the production of essential matrix components required for the transition to a sessile, community-based lifestyle.
In the context of S. meliloti, the concept of "pathogenicity" is analogous to its symbiotic proficiency, specifically its ability to successfully invade its host plant, Medicago sativa (alfalfa), and establish a nitrogen-fixing relationship. nih.govasm.org The ExpR/Sin quorum-sensing system, through the production of signals like this compound, plays a pivotal role in regulating the factors necessary for this invasion. nih.gov
Studies have shown that sinI mutants, which cannot synthesize these AHL signals, are deficient in their ability to invade the host plant's root nodules. nih.govasm.org This is because the QS system controls the expression of genes responsible for producing exopolysaccharides, which are essential for navigating the host environment and initiating the symbiotic relationship. nih.gov The coordinated, density-dependent expression of these symbiotic factors ensures that the bacteria only commit to the energetically costly process of invasion when a sufficient population is present to guarantee success. Once the symbiosis is established within the plant, the ExpR/Sin quorum-sensing system is repressed. nih.govasm.org
The quorum-sensing system utilizing this compound directly influences bacterial motility in S. meliloti. nih.gov Research demonstrates an inverse relationship between quorum-sensing activation and motility; as the bacterial population density increases, the QS system actively downregulates the genes responsible for flagellar synthesis and function. nih.govasm.org
Detailed analyses have revealed that this regulation occurs through the VisN/VisR/Rem regulatory cascade. nih.gov At high cell densities, the accumulation of this compound and other SinI-produced AHLs leads to the repression of nearly half of the flagellar genes. nih.gov This results in the loss of flagella, effectively suppressing the bacteria's ability to swim. nih.gov This switch from a motile, individual state to a non-motile, community state is a critical adaptation, facilitating the transition to a sessile, biofilm-forming lifestyle on surfaces such as plant roots. nih.gov
Table 1: Functions Regulated by the SinI/ExpR Quorum-Sensing System in S. meliloti
This table summarizes the key bacterial behaviors and genetic expressions controlled by the quorum-sensing system responsible for producing this compound.
| Regulated Function | Effect of QS Activation (High Cell Density) | Key Genes/Components Involved | References |
| Biofilm Formation | Promoted | Production of Exopolysaccharide II (EPS II) | nih.govnih.gov |
| Symbiotic Invasion | Promoted | Exopolysaccharide synthesis genes | nih.govasm.org |
| Motility | Inhibited/Repressed | flaF, flbT, flaC, cheY1, flgB, visN, visR, rem | nih.govasm.org |
| Exopolysaccharide Production | Induced | Genes for EPS II synthesis | nih.gov |
Quorum sensing is a known regulatory mechanism for horizontal gene transfer, such as conjugal plasmid transfer, in many bacteria. nih.govresearchgate.net In some strains of S. meliloti, a distinct quorum-sensing system (TraR/TraI) has been shown to regulate the transfer of symbiotic plasmids. nih.govmdpi.com
However, direct experimental evidence specifically linking this compound and the SinI/ExpR system to the regulation of horizontal gene transfer is not extensively documented in the current body of research. While the SinI/ExpR system controls a wide array of genes, including transposases, its primary characterized roles relate to symbiosis, motility, and biofilm formation. nih.gov
The production of secondary metabolites is a classic behavior regulated by quorum sensing in many bacterial species. nih.gov For the S. meliloti SinI/ExpR system, the most significant and well-characterized secondary metabolites under its control are exopolysaccharides (EPS). nih.gov
The system induces the synthesis of both succinoglycan and, most notably, galactoglucan (EPS II). nih.gov These polysaccharides are not antibiotics but are vital secondary metabolites for the bacterium's lifestyle, acting as essential components for the establishment of plant symbiosis and the formation of protective biofilms. nih.govnih.gov There is limited specific research identifying antibiotic production as a trait controlled by this compound in S. meliloti.
Interspecies Microbial Interactions Mediated by this compound
While the role of this compound in intraspecies and inter-kingdom (bacterium-plant) communication is established, its function in mediating interactions between different bacterial species is less clear. Long-chain AHLs are known to be perceived by other bacteria and can influence their behavior. For instance, treatment of the plant Medicago truncatula with this compound resulted in differential expression of proteins related to flavonoid synthesis and hormone metabolism, showcasing its potent inter-kingdom signaling capability. frontiersin.org
However, specific studies detailing how this compound produced by S. meliloti affects the gene expression, growth, or behavior of other co-existing soil microbes are not widely available. The primary focus of research has been on its critical role in the highly specific symbiotic relationship with alfalfa and the intraspecies coordination of S. meliloti populations.
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 3-oxo-C16-HSL |
| N-acyl-homoserine lactone | AHL |
| Galactoglucan | EPS II |
| Succinoglycan | EPS I |
| N-3-oxo-dodecanoyl-homoserine lactone | 3-oxo-C12-HSL |
| N-decanoyl-homoserine-lactone | C10-HSL |
Cross-species Signaling and Cooperation within Polymicrobial Communities
N-acyl-homoserine lactones (AHLs) are fundamental to quorum sensing, a process of bacterial cell-to-cell communication that allows populations to regulate gene expression based on cell density. This chemical signaling is not restricted to a single species; AHLs can be perceived by various bacteria within a complex community, leading to inter-species communication. Long-chain AHLs, such as this compound and its close structural relatives, are produced by various bacteria, including symbiotic species like Sinorhizobium meliloti and plant-associated bacteria like Agrobacterium vitis. nih.govasm.org The production and perception of these signals can influence cooperative behaviors, such as biofilm formation, and modulate the expression of factors necessary for survival and interaction within a shared ecological niche. While the foundational role of AHLs in cross-species signaling is well-established, specific research detailing the cooperative outcomes mediated exclusively by this compound remains an area for further investigation.
This compound in Plant-Microbe Interactions
Plants have evolved the ability to perceive and respond to bacterial AHLs, including long-chain variants like this compound. frontiersin.orgnih.gov This recognition allows plants to detect the presence of bacterial populations and modulate their own physiological processes accordingly, leading to a complex inter-kingdom dialogue that can influence plant development, defense, and stress tolerance.
Influence on Plant Growth and Root System Development
Long-chain AHLs are known to exert significant, concentration-dependent effects on plant growth, particularly on root system architecture. acs.org Systematic studies have shown that AHLs with acyl chains of 12 or more carbons can have pronounced effects on primary root length and development. acs.org
Specific research on the model legume Medicago truncatula revealed that treatment with this compound resulted in the differential expression of proteins associated with hormone metabolism. frontiersin.orgnih.gov Phytohormones are central regulators of plant growth and development; thus, by modulating hormone-related proteins, this bacterial signal can directly influence processes such as root elongation and lateral root formation.
Table 1: Reported Effects of this compound on Plant Proteins
| Plant Species | Affected Protein Category | Observed Outcome | Reference |
|---|---|---|---|
| Medicago truncatula | Hormone Metabolism | Differential expression of proteins involved in phytohormone pathways. | frontiersin.orgnih.gov |
| Medicago truncatula | Flavonoid Synthesis | Differential expression of proteins related to the flavonoid biosynthesis pathway. | frontiersin.orgnih.gov |
| Medicago truncatula | Oxidative Stress | Differential expression of proteins that respond to or manage oxidative stress. | frontiersin.orgnih.gov |
Induction of Plant Defense Responses and Priming of Systemic Resistance
Exposure to long-chain AHLs can prime a plant's immune system, a phenomenon known as Induced Systemic Resistance (ISR). frontiersin.orgnih.gov This priming prepares the plant to mount a faster and more robust defense response upon subsequent attack by pathogens. nih.govmdpi.comuowasit.edu.iq
Treatment of Medicago truncatula with this compound was shown to alter the expression of proteins involved in two key defense-related areas: flavonoid synthesis and oxidative stress. frontiersin.orgnih.gov Flavonoids are secondary metabolites with antimicrobial properties, and an oxidative burst is a common early defense response to pathogen recognition. The closely related N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) has been shown to induce resistance in plants by promoting the accumulation of phenolic compounds and the deposition of callose, which strengthens cell walls against fungal and bacterial invasion. frontiersin.orgnih.govnih.gov
Modulation of Plant Abiotic Stress Tolerance (e.g., Salt Stress)
Beyond biotic threats, AHLs can also enhance plant resilience to abiotic stressors. The ability of this compound to modulate the expression of oxidative stress-related proteins in Medicago truncatula is directly relevant to abiotic stress tolerance. frontiersin.orgnih.gov Abiotic stresses like high salinity, drought, and extreme temperatures often cause a surge in reactive oxygen species (ROS) within plant cells, leading to oxidative damage. By influencing the proteins that manage this stress, the compound can help mitigate cellular damage.
While direct studies on this compound and salt stress are limited, other AHLs have been demonstrated to enhance salt tolerance in plants like Arabidopsis and wheat by improving growth parameters and up-regulating salt-responsive genes. frontiersin.orgnih.govresearchgate.net This suggests a general capability among certain AHLs to induce systemic tolerance to abiotic challenges.
Elucidation of Signal Transduction Pathways in Plants (e.g., Phytohormone, Oxidative Stress, MAPK, cGMP Signaling)
The physiological responses of plants to this compound are underpinned by complex intracellular signaling cascades. Research has directly linked this molecule to changes in proteins involved in phytohormone metabolism and oxidative stress signaling in Medicago truncatula. frontiersin.orgnih.gov
Studies on other long-chain AHLs provide further insight into the likely pathways involved. The defense-priming effects of N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) in Arabidopsis require the activation of mitogen-activated protein kinases (MAPK) , specifically AtMPK6, as well as signaling through salicylic acid (SA) and oxylipins . frontiersin.orgnih.govnih.gov Similarly, the formation of adventitious roots in mung bean in response to N-3-oxo-decanoyl-L-homoserine lactone (3OC10-HSL) involves hydrogen peroxide (H₂O₂) and nitric oxide (NO)-dependent cyclic GMP (cGMP) signaling . nih.gov These findings collectively indicate that plants perceive long-chain AHLs like this compound and translate this perception into physiological action through conserved and interconnected signaling networks.
Table 2: Signal Transduction Pathways Implicated in Plant Responses to Long-Chain AHLs
| Signaling Pathway | Associated Molecule(s) | Observed Plant Response | Reference |
|---|---|---|---|
| Phytohormone Signaling | Auxin, Salicylic Acid, Ethylene, Oxylipins | Root development, defense priming, systemic resistance. | frontiersin.orgnih.govnih.gov |
| Oxidative Stress Signaling | Reactive Oxygen Species (ROS) | Defense responses, abiotic stress tolerance. | frontiersin.orgnih.gov |
| MAPK Signaling | AtMPK6 | Induced systemic resistance. | frontiersin.orgnih.gov |
| cGMP Signaling | Hydrogen Peroxide (H₂O₂), Nitric Oxide (NO) | Adventitious root formation. | nih.gov |
Quorum Quenching and Enzymatic Degradation Mechanisms of N 3 Oxo Hexadecanoyl L Homoserine Lactone
Enzymatic Inactivation of N-Acyl Homoserine Lactones
The most studied method of quorum quenching is the enzymatic degradation of N-acyl homoserine lactone (AHL) signals. wikipedia.org Two main classes of enzymes, AHL lactonases and AHL acylases, are responsible for this inactivation by targeting different bonds within the AHL molecule. scirp.org
| Enzyme Type | Mechanism of Action | Target Bond | Reaction Products |
|---|---|---|---|
| AHL Lactonase | Hydrolysis of the homoserine lactone ring | Ester bond in the lactone ring | N-acyl-L-homoserine (ring-opened form) |
| AHL Acylase | Hydrolysis of the amide linkage | Amide bond between the acyl chain and the lactone ring | Fatty acid and L-homoserine lactone |
AHL lactonases inactivate AHL signals by hydrolyzing the ester bond in the homoserine lactone ring, rendering the molecule unable to bind to its target transcriptional regulator. nih.govwikipedia.org Many of these enzymes belong to the metallo-β-lactamase superfamily and are often metalloenzymes that require divalent metal ions, typically two zinc ions, for their catalytic activity. nih.govnih.gov
The proposed catalytic mechanism for these dizinc lactonases involves the two zinc ions working in concert. nih.govacs.org One zinc ion is believed to activate a water molecule, forming a hydroxide ion that acts as a nucleophile. This nucleophile then attacks the carbonyl carbon of the lactone ring. The second zinc ion is thought to stabilize the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate, facilitating the collapse of this intermediate and the cleavage of the ester bond. nih.govresearchgate.net While many lactonases show broad substrate specificity, their primary action is the opening of the conserved lactone ring structure. researchgate.net
AHL acylases, also known as amidohydrolases, provide an alternative degradation pathway by cleaving the amide bond that links the acyl side chain to the homoserine lactone ring. scirp.orgfrontiersin.org This action produces a fatty acid and a separate homoserine lactone moiety. scirp.org Many AHL acylases are members of the N-terminal nucleophile (Ntn)-hydrolase superfamily. frontiersin.orgnih.gov
Unlike lactonases, which target the conserved ring, acylases interact with the variable acyl side chain. Consequently, they often exhibit more defined substrate specificity, particularly concerning the length of the acyl chain. nih.gov Several well-characterized AHL acylases show a clear preference for AHLs with long acyl chains. frontiersin.orgresearchgate.net This makes them particularly relevant for the degradation of molecules like N-3-oxo-hexadecanoyl-L-Homoserine lactone (a C16 AHL). The specificity is determined by a hydrophobic pocket in the enzyme's active site that accommodates the acyl chain. frontiersin.org
| Enzyme | Source Organism | Preferred Substrate (Acyl Chain Length) |
|---|---|---|
| PvdQ | Pseudomonas aeruginosa PAO1 | Prefers acyl chains greater than eight carbons (C8-C12) nih.govresearchgate.net |
| AhlM | Streptomyces sp. | Higher activity toward long acyl chains (>C8) nih.gov |
| AiiD | Ralstonia sp. XJ12B | Active on a range of AHLs, including long-chain variants |
Inhibitory Strategies Targeting this compound Signaling
Beyond enzymatic degradation, quorum quenching can also be achieved by preventing the AHL signal from being produced or from being recognized by its cellular receptor.
A primary strategy for inhibiting AHL signaling is to disrupt the function of the LuxI-type synthases, the enzymes responsible for producing AHL molecules. nih.gov This can be achieved by targeting the enzyme itself or the availability of its substrates. researchgate.net The synthesis of AHLs requires two main precursors: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), which provides the fatty acid side chain. nih.gov
Several compounds have been identified that interfere with this process:
Substrate Analogs: Analogs of SAM, such as S-adenosylhomocysteine and sinefungin, have been shown to be potent inhibitors of AHL synthesis. nih.gov
Enzyme Inhibitors: Small molecules like triclosan can reduce AHL synthesis by inhibiting enoyl-ACP reductase, an enzyme involved in producing the fatty acid precursors. nih.gov Other compounds, such as trans-cinnamaldehyde, are thought to directly occupy the substrate-binding sites of the AHL synthase. nih.govmdpi.com
The risk with some of these inhibitors is that they may also affect central metabolic pathways, potentially leading to bacterial resistance. nih.gov
Once an AHL signal like this compound is produced and diffuses into a target cell, it binds to a cognate LuxR-type receptor. This binding activates the receptor, turning it into a transcriptional regulator that controls the expression of QS-dependent genes. A powerful inhibitory strategy involves using molecules that are structurally similar to the native AHL, allowing them to bind to the LuxR receptor's active site without activating it. nih.govcncb.ac.cn These molecules act as competitive inhibitors, preventing the natural AHL from binding and initiating the signaling cascade. plos.org
The design of these inhibitors often leverages the known structure of the AHL-binding pocket in LuxR-type proteins. researchgate.net Halogenated furanones, produced by the marine alga Delisea pulchra, were among the first natural competitive inhibitors identified. researchgate.net Synthetic AHL analogs have also been developed to specifically antagonize LuxR-type receptors. nih.gov In silico molecular docking and screening of chemical libraries are key methods used to identify novel compounds that can effectively compete with native AHLs for receptor binding. mdpi.com
| Inhibitor Type | Target | Mechanism of Action | Example Compound(s) |
|---|---|---|---|
| Synthesis Disruptor | LuxI-type Synthase / Precursor Pathways | Inhibits production of AHL signal molecules | Triclosan, Sinefungin, Cinnamaldehyde nih.govnih.gov |
| Competitive Inhibitor | LuxR-type Receptor | Binds to the receptor's active site, blocking the native AHL | Halogenated furanones, Synthetic AHL analogs, Quercetin mdpi.comresearchgate.net |
Biofilm formation is a complex, multicellular behavior that is often regulated by quorum sensing. nih.govspacefrontiers.org Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which protects them from antibiotics and host immune responses. By disrupting QS signaling, quorum quenching serves as a powerful anti-biofilm strategy. frontiersin.org
The degradation of AHLs by enzymes like lactonases and acylases prevents the bacterial population from reaching the signaling threshold required to activate the genes for biofilm maturation. nih.gov The addition of such enzymes has been shown to result in the formation of thin, sparse biofilms that are more susceptible to conventional treatments. nih.gov Similarly, inhibitors of AHL synthesis or receptor binding can suppress the production of essential biofilm components, such as exopolysaccharides. frontiersin.orgnih.gov Targeting the QS system does not aim to kill the bacteria but rather to disarm them, making it a promising strategy to mitigate virulence and overcome antibiotic resistance associated with biofilms. dovepress.com
Natural Occurrence and Ecological Impact of Quorum Quenching Phenomena
The degradation of this compound is not a random occurrence but a targeted strategy employed by various microorganisms to interfere with the signaling pathways of their competitors or to modulate their environment. This phenomenon has been observed in diverse ecological niches, from the rhizosphere of plants to aquatic environments.
One of the most well-documented environments where the quorum quenching of 3-oxo-C16-HSL occurs is the rhizosphere, the soil region directly influenced by plant roots. The leguminous plant Medicago truncatula, for instance, engages in a symbiotic relationship with the nitrogen-fixing bacterium Sinorhizobium meliloti. This bacterium is known to produce long-chain AHLs, including 3-oxo-C16-HSL, to regulate aspects of its symbiotic lifestyle. Research has shown that the plant growth-promoting rhizobacterium (PGPR) Bacillus subtilis UD1022 possesses the ability to degrade 3-oxo-C16-HSL. nih.gov This degradation has a direct impact on the interactions between S. meliloti and the host plant. By quenching the 3-oxo-C16-HSL signal, B. subtilis can alter the nodulation efficiency of S. meliloti on M. truncatula. nih.gov This interference highlights a competitive interaction between bacterial species in the rhizosphere, where the ability to disrupt QS signaling can provide a significant ecological advantage.
The ecological impact of this quorum quenching extends beyond simple bacterial competition. The host plant, M. truncatula, is not a passive bystander in these chemical conversations. Studies have revealed that this plant can perceive and respond to 3-oxo-C16-HSL. frontiersin.orgnih.gov Exposure of M. truncatula to this specific AHL leads to differential expression of proteins involved in crucial plant processes such as flavonoid synthesis, hormone metabolism, and oxidative stress responses. frontiersin.orgnih.gov Therefore, the degradation of 3-oxo-C16-HSL by quorum-quenching bacteria in the rhizosphere can modulate the physiological responses of the host plant, influencing its growth, development, and defense mechanisms.
Beyond the terrestrial environment, the production of 3-oxo-C16-HSL and the potential for its quenching also exist in marine ecosystems. While specific studies on the enzymatic degradation of 3-oxo-C16-HSL in marine environments are less common, the general principles of quorum quenching are known to be widespread in these settings. The degradation of AHLs in marine systems is influenced by abiotic factors such as pH and temperature, which can affect the stability of the lactone ring. frontiersin.org The presence of bacteria capable of degrading a wide range of AHLs suggests that similar quenching mechanisms are at play for long-chain AHLs like 3-oxo-C16-HSL. nih.gov The ecological consequence of such activity would be the disruption of QS-regulated processes in marine bacteria, which can include biofilm formation on marine surfaces, a critical aspect of marine biofouling. nih.govfrontiersin.org
The ability to degrade long-chain AHLs is not limited to a few specific bacteria but is a trait found across various bacterial genera. While direct evidence for a multitude of organisms degrading 3-oxo-C16-HSL is still emerging, the broad substrate specificity of many known quorum-quenching enzymes suggests a wide potential for its degradation in nature. For example, bacterial isolates from diverse environments, such as Malaysian rainforest soil, have been shown to rapidly degrade other 3-oxo-substituted AHLs, indicating the presence of robust enzymatic machinery capable of targeting this class of molecules. nih.gov
The ecological impact of quenching this compound can be summarized as follows:
Modulation of Interspecies Competition: By degrading the signaling molecules of competitors, quorum-quenching organisms can gain a competitive advantage for resources and niche colonization.
Influence on Host-Microbe Interactions: In symbiotic or pathogenic relationships, the degradation of 3-oxo-C16-HSL can alter the outcome of the interaction, affecting processes like nodulation in legumes or the virulence of pathogens. nih.gov
Alteration of Host Physiology: The quenching of 3-oxo-C16-HSL in the rhizosphere can directly impact the host plant's physiological and defense responses. frontiersin.orgnih.gov
Control of Biofilm Formation: In various environments, the disruption of QS signaling through the degradation of long-chain AHLs can inhibit the formation of biofilms, which has significant implications for biofouling and pathogenesis. nih.govfrontiersin.org
The following tables provide a summary of organisms associated with this compound and those with confirmed or potential quorum quenching capabilities against long-chain AHLs.
Table 1: Organisms Associated with this compound
| Organism | Association | Ecological Niche |
|---|---|---|
| Sinorhizobium meliloti | Producer | Rhizosphere (symbiont of Medicago truncatula) |
| Medicago truncatula | Responder | Terrestrial (host plant) |
Table 2: Examples of Bacteria with Broad-Spectrum AHL-Degrading Capabilities
| Organism | Quorum Quenching Enzyme Type | Natural Habitat |
|---|---|---|
| Bacillus cereus | AHL lactonase | Soil |
| Pseudomonas nitroreducens | Not specified | Activated sludge |
Advanced Methodologies and Analytical Approaches in N 3 Oxo Hexadecanoyl L Homoserine Lactone Research
Detection and Quantification of N-Acyl Homoserine Lactones
Detecting and quantifying AHLs, including the long-chain N-3-oxo-hexadecanoyl-L-homoserine lactone, requires highly sensitive and specific methods due to their production at very low concentrations. oup.com A variety of approaches, from biological assays to advanced spectrometric techniques, are employed.
Whole-cell biosensors are a cornerstone of AHL detection, offering a sensitive and cost-effective screening method. researchgate.net These systems utilize genetically engineered bacteria that produce a measurable signal, such as pigment production or light, in response to the presence of specific AHLs. researchgate.netcornell.edu
Mechanism of Action: Biosensors typically contain a functional LuxR-family receptor protein and its corresponding target promoter, which controls a reporter gene. researchgate.net When the specific AHL binds to the receptor, it activates the transcription of the reporter gene, leading to a phenotypic change. researchgate.net
Common Biosensor Strains:
Chromobacterium violaceum CV026: This mutant strain is widely used to detect short-to-medium chain AHLs (C4 to C8). oup.com It responds to exogenous AHLs by producing the purple pigment violacein. oup.comresearchgate.net
Agrobacterium tumefaciens NTL4: This biosensor is known for its ability to detect a broad range of AHLs, including 3-oxo-substituted derivatives with acyl chains from C4 to C12, as well as some 3-hydroxy derivatives. oup.com The reporter system is often based on the lacZ gene, allowing for quantification through β-galactosidase assays. oup.comresearchgate.net
Escherichia coli Biosensors: E. coli strains are frequently engineered to host plasmid-based biosensors. For instance, E. coli MT102 carrying a LuxR-based plasmid produces Green Fluorescent Protein (GFP) as a reporter. nih.gov Plasmids like pSB1075, based on the LasR system of Pseudomonas aeruginosa, are used to specifically detect long-chain AHLs such as N-(3-oxododecanoyl)-L-homoserine lactone. oup.com
Cell-Free Reporter Assays: To overcome the limitations and time requirements of culturing live cells, cell-free assay systems have been developed. nih.gov These assays use lysates from reporter bacteria, such as A. tumefaciens, which contain all the necessary components (receptor proteins, reporter genes). nih.gov The addition of an AHL-containing sample to the lysate triggers the reporter system, significantly reducing assay times from over 24 hours to less than 3 hours while maintaining high sensitivity. nih.gov
For unambiguous identification and precise quantification, mass spectrometry-based methods are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for the analysis of AHLs directly from biological samples like bacterial culture supernatants. nih.govresearchgate.net It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high specificity and sensitivity of tandem mass spectrometry. nih.gov A non-targeted HPLC-MS/MS method can identify AHLs based on the characteristic fragmentation pattern of the homoserine lactone ring, allowing for the discovery of novel AHLs. plos.org The limits of detection for many AHLs using this method are in the low nanomolar range, which is well-suited for the typical concentrations (0.1–10 μM) found in bacterial samples. plos.org Under positive electrospray ionization (+ESI), AHLs typically form a dominant [M+H]⁺ pseudo-molecular ion. plos.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique used for analyzing biomolecules like proteins and peptides. youtube.comyoutube.com In the context of AHL research, it has been particularly valuable for mass spectrometry imaging (MSI). nih.gov MALDI-MSI allows for the visualization of the spatial distribution of specific metabolites, including AHLs, within a bacterial biofilm. nih.gov This has revealed that AHLs can be produced heterogeneously in mature biofilms, providing insights into the temporal and spatial regulation of quorum sensing systems. nih.gov The technique is rapid, with an average time from sample preparation to result of about 30 minutes, and is suitable for high-throughput screening. youtube.com
Thin-Layer Chromatography (TLC) is a fundamental and accessible technique used for the separation and preliminary identification of AHLs from a mixture. amazonaws.comyoutube.com
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent). amazonaws.comyoutube.com The differing polarities of various AHLs cause them to migrate at different rates, resulting in separation. youtube.com
AHL Profiling: In practice, an extract from a bacterial culture is spotted onto a TLC plate, which is then developed in a solvent system. researchgate.net To visualize the separated AHLs, the plate is often overlaid with a biosensor strain (e.g., C. violaceum CV026). researchgate.netresearchgate.net The biosensor will produce its characteristic signal (e.g., purple spots) at locations corresponding to the AHLs it can detect. researchgate.net By comparing the migration distance (Rf value) of the unknown spots to that of known AHL standards run on the same plate, a profile of the AHLs produced by the test bacterium can be generated. youtube.comresearchgate.net This method has been successfully combined with GFP-based biosensors, improving the sensitivity of detection. nih.gov While effective for screening, TLC is generally considered a qualitative or semi-quantitative tool. researchgate.net
For the most accurate quantification of AHLs, isotope dilution mass spectrometry is the gold standard. rsc.orgwikipedia.org
Principle: This method involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., a deuterated AHL) to the sample as an internal standard before processing. rsc.orgwikipedia.org The labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, separation, and ionization, correcting for any sample loss or matrix effects. epa.gov
Application: The sample, now containing both the native and the labeled AHL, is analyzed by mass spectrometry (e.g., LC-MS/MS). rsc.org The concentration of the native AHL is calculated based on the measured ratio of the signal from the native analyte to that of the isotopically labeled standard. epa.gov This approach avoids the reliance on absolute signal intensity, which can be variable, and instead uses signal ratios, making it a measurement method of the highest metrological standing. wikipedia.org Stable isotope-labeled AHLs are synthesized for this purpose, often with deuterium (B1214612) labels on a non-enolizable position to ensure stability. rsc.org
Synthetic Chemistry and Structure-Activity Relationship Studies for this compound Analogs
The synthesis of this compound and its analogs is critical for confirming structures, providing standards for analytical studies, and investigating structure-activity relationships (SAR).
Both chemical and combined chemoenzymatic strategies are employed to create AHLs and their derivatives.
Organic Synthesis: Robust synthetic routes have been established to produce a wide range of AHLs, including those with 3-oxo, 3-hydroxy, and unsubstituted acyl chains of varying lengths. researchgate.net A common strategy involves the coupling of an appropriate carboxylic acid with Meldrum's acid, followed by reaction with L-homoserine lactone. researchgate.net The synthesis of this compound itself is documented, yielding a white solid compound. caltagmedsystems.co.uk
Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of an AHL, researchers can determine which functional groups are essential for its biological activity. For example, SAR studies on N-(3-oxododecanoyl)-L-homoserine lactone revealed that an acyl side chain of 11-13 carbons with a 3-oxo or 3-hydroxy group, along with the intact L-homoserine lactone ring, were optimal for certain immunomodulatory activities. researchgate.net Similar studies on this compound and other long-chain AHLs have shown their role in priming plant defense responses. nih.govfrontiersin.org The synthesis of various derivatives and probes is fundamental to these investigations. researchgate.netresearchgate.net
Data Tables
Table 1: Detection Limits of Selected Analytical and Bioassay Methods for N-Acyl Homoserine Lactones
This table presents a comparison of detection limits for various AHLs using different methodologies as reported in the literature. Note that sensitivity can vary based on the specific AHL and experimental conditions.
| Method/Biosensor | Target AHL(s) | Reported Detection Limit | Source |
| Cell-Free Assay (X-Gal) | Various AHLs | 100 nM - 300 nM | nih.gov |
| Cell-Free Assay (Beta-Glo) | Various AHLs | ~10 nM - 30 nM (10-fold more sensitive) | nih.gov |
| UHPLC-HRMS | 26 AHL standards | Median LOD of 10.58 nmol·L⁻¹ | mdpi.com |
| E. coli MT102 (GFP-based) | Broad range | Lower LOD than analytical UHPLC-HRMS | mdpi.com |
| P. putida F117 (GFP-based) | Broad range | Lower LOD than analytical UHPLC-HRMS | mdpi.com |
| Non-Targeted HPLC-MS/MS | Various AHLs | Low nanomolar range | plos.org |
Exploration of Structure-Activity Relationships to Elucidate Biological Functions
The biological function of N-acyl-homoserine lactones (AHLs) is intrinsically linked to their chemical structure, which consists of a conserved homoserine lactone (HSL) ring and a variable N-acyl side chain. nih.gov Research into the structure-activity relationships (SAR) of these molecules, including this compound, has been crucial for understanding their roles in quorum sensing (QS) and for designing synthetic analogs that can modulate bacterial communication. researchgate.net Key structural features that determine the activity and specificity of AHLs are the length of the acyl chain, modifications at the C3 position (such as an oxo- or hydroxyl-group), and the integrity of the lactone ring. nih.govnih.gov
The acyl chain is a primary determinant of specificity for each bacterial strain's QS receptor. mdpi.com Generally, LuxR-type receptors are activated most potently by their cognate, or native, AHL. nih.gov Even minor alterations to the acyl chain can significantly reduce the molecule's activating capacity. nih.gov Long-chain AHLs, such as this compound, are known to be involved in the QS systems of bacteria like Agrobacterium vitis and some Pseudomonas strains. caymanchem.com These long-chain AHLs can even act as antagonists for QS systems that utilize short-chain autoinducers, representing a form of inter-species competition. mdpi.com Studies on various AHLs have shown that the length of the acyl chain influences not only bacterial interactions but also interactions with eukaryotic hosts. For instance, AHLs with acyl chains of 12 carbons or longer have been noted for their effects on plant root growth. frontiersin.org
The homoserine lactone ring is another critical component for biological activity. The integrity of this ring is essential for both QS activity and immunomodulatory functions in host cells. nih.gov The lactone ring can undergo hydrolysis, particularly at high pH, which opens the ring and inactivates the molecule. frontiersin.orgnih.gov This instability has prompted the design of AHL analogs where the lactone ring is modified to increase stability and resist enzymatic degradation. mdpi.com Modifications have included replacing the lactone with a thiolactone, which in some cases retains or alters the original activity, or an N-acyl-L-homocysteine, which can result in potent activators for specific receptors like SdiA in Salmonella. nih.govmdpi.com However, for many LuxR-type receptors, most modifications to the HSL ring lead to a complete loss of function. nih.gov The natural L-configuration at the chiral center of the lactone ring is also a requirement for its immunomodulatory activity. nih.gov
Table 1: Structure-Activity Relationship Findings for AHL Analogs
| Structural Moiety | Modification | Impact on Biological Activity | Reference(s) |
| Acyl Side Chain | Alteration of chain length (shortening or lengthening) | Generally reduces activating capacity for the cognate receptor. Long-chain AHLs can antagonize short-chain AHL systems. | nih.govmdpi.com |
| Acyl Side Chain | Addition of bulky or aromatic groups | Can create potent modulators, such as triazolyl systems. | mdpi.com |
| Lactone Ring | Replacement with Thiolactone | Can result in highly potent antagonists for some receptors (e.g., LuxR-type) and agonists for others (e.g., LasR). | mdpi.com |
| Lactone Ring | Replacement with N-acyl-L-homocysteine | Can create strong activators for specific receptors like SdiA, while deactivating others. | nih.gov |
| Lactone Ring | Hydrolysis (Ring-opening) | Inactivates the molecule; this process is dependent on pH and temperature. | nih.govnih.gov |
| Lactone Ring | Stereochemistry | The natural L-configuration is required for immunomodulatory activity. | nih.gov |
Genetic, Genomic, and Proteomic Approaches
Gene Mutagenesis and Knockout Studies to Investigate QS System Function
Genetic manipulation, particularly through gene mutagenesis and knockout studies, has been fundamental in dissecting the function of quorum sensing (QS) systems. The canonical AHL-based QS system relies on a pair of genes homologous to luxI and luxR. nih.gov The luxI homolog encodes the synthase enzyme responsible for producing the specific AHL signal molecule, while the luxR homolog encodes the transcriptional regulator that binds the AHL to modulate gene expression. nih.govnih.gov
Knocking out the luxI-type synthase gene prevents the production of the corresponding AHL, allowing researchers to study the phenotypes that are under QS control. For example, disrupting acylase genes in Pseudomonas aeruginosa, which degrade long-chain AHLs, leads to a higher accumulation of these signals. frontiersin.org Conversely, overexpressing these acylase genes results in decreased levels of the native 3-oxo-C12-HSL and diminished production of QS-regulated virulence factors like elastase and pyocyanin. frontiersin.org
Similarly, mutating or knocking out the luxR-type receptor gene renders the bacterium "deaf" to the AHL signal, preventing the activation of target genes even when the signal is present. Studies in various bacteria have confirmed that an intact LuxI/LuxR-type system is essential for regulating functions such as virulence, biofilm formation, and bioluminescence. nih.govmdpi.com For instance, in Vibrio fischeri, both the AinS- and LuxI-mediated signaling pathways, which converge at the LuxR regulator, are required for efficient and persistent colonization of its squid host. nih.gov Metagenomic approaches have also been used to identify novel luxI/luxR systems from uncultured bacteria, expanding our understanding of the diversity of these systems in natural environments. nih.gov These studies screen environmental DNA libraries for clones that can activate AHL biosensors, leading to the discovery of new synthase and regulator pairs, such as AubI/AubR and AusI/AusR, which produce long-chain AHLs like N-dodecanoyl-L-homoserine lactone. nih.gov
Global Gene Expression Analysis (e.g., RNA-sequencing) in Response to this compound
Global gene expression analysis techniques, such as microarrays and RNA-sequencing (RNA-seq), have provided a system-wide view of the transcriptional changes induced by AHLs in both bacteria and their eukaryotic hosts. These studies reveal the vast regulatory networks controlled by QS signals, including this compound and other long-chain AHLs.
In plants, exposure to AHLs can lead to significant changes in the transcriptome. For example, treatment of Arabidopsis with N-3-oxo-hexanoyl-homoserine lactone (3OC6-HSL) resulted in the differential expression of 2,873 genes. nih.gov Similarly, N-hexanoyl-homoserine lactone (C6-HSL) induced transcriptional changes in 1,816 genes in Arabidopsis. nih.gov Long-chain AHLs, such as N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) and this compound (3OC16-HSL), have been shown to induce genes in Medicago truncatula associated with auxin-responsive pathways and flavonoid biosynthesis. mdpi.comfrontiersin.org In response to 3OC6-HSL under salt stress, Arabidopsis significantly upregulated the expression of salt-responsive genes, including those in ABA-dependent and ABA-independent signaling pathways, as well as genes involved in ion homeostasis like SOS1, SOS2, and SOS3. nih.govresearchgate.net
In host-pathogen interactions, AHLs can modulate the host's immune response at the transcriptional level. For example, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) was found to increase IL-10 mRNA levels in LPS-stimulated macrophages, suggesting it modulates IL-10 expression transcriptionally. nih.gov Transcriptomic studies of host cells infected with pathogens like Mycobacterium tuberculosis have been used to compare the host immune response to different bacterial species, revealing the complex gene regulation involved in countering or succumbing to infection. nih.gov These genomic approaches are critical for mapping the intricate communication between bacteria and their hosts mediated by molecules like this compound.
Table 2: Examples of Host Genes Regulated by N-Acyl Homoserine Lactones
| Host Organism | AHL Molecule | Regulated Gene(s)/Pathway(s) | Effect | Reference(s) |
| Arabidopsis thaliana | 3OC6-HSL | COR15a, RD22, ADH, P5CS1 (ABA-dependent) | Upregulation | nih.govresearchgate.net |
| Arabidopsis thaliana | 3OC6-HSL | ERD1 (ABA-independent) | Upregulation | nih.govresearchgate.net |
| Arabidopsis thaliana | 3OC6-HSL | SOS1, SOS2, SOS3 (Ion homeostasis) | Upregulation | nih.govresearchgate.net |
| Medicago truncatula | 3OC14-HSL, 3OC16-HSL | Auxin-responsive genes, Flavonoid biosynthesis genes | Induction | mdpi.comfrontiersin.org |
| Murine Macrophages | 3-oxo-C12-HSL | Il10 (Interleukin-10) | Increased mRNA levels | nih.gov |
Proteomic Profiling of Microbial and Host Responses to AHLs
Proteomic analysis provides a powerful lens to observe the functional output of gene expression changes by quantifying alterations in protein abundance. Studies profiling the proteome of microbes and host cells in response to AHLs have uncovered key proteins involved in these complex interactions.
In plants, proteomic studies have shown that AHLs can significantly alter the protein landscape. Treatment of Medicago truncatula with long-chain AHLs, including this compound (3OC16-HSL), led to the differential expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress. frontiersin.org Similarly, exposure of Arabidopsis thaliana to N-3-oxo-hexanoyl-homoserine-lactone (OHHL) resulted in changes to 47 protein spots, with most increasing over time; these proteins were involved in antioxidant activity, material metabolism, and signal transduction. kib.ac.cn
In host cells, AHLs can trigger significant proteomic shifts related to cellular structure, metabolism, and immune response. The P. aeruginosa signal N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) was found to induce fragmentation of mitochondria and alter the expression of mitochondrial proteins involved in structural organization, the electron transport chain, and stress responses in fibroblasts and intestinal epithelial cells. nih.gov Quantitative proteomic surveys of host cells during viral infections, such as by human cytomegalovirus (HCMV) or influenza, have revealed widespread changes in host protein levels, affecting processes from metabolism to immune signaling. plos.orgnih.gov For example, during influenza infection, a gradual shift from aerobic respiration to anaerobic glycolysis was observed at the protein level, with many glycolytic enzymes increasing in abundance while TCA cycle enzymes decreased. plos.org Although not directly triggered by this compound, these studies exemplify how proteomic profiling can reveal the intricate host response to microbial factors.
Table 3: Examples of Host Proteins Differentially Expressed in Response to Microbial Signals
| Host System | Microbial Signal/Condition | Differentially Expressed Proteins | Biological Process Affected | Reference(s) |
| Medicago truncatula | 3OC12-HSL, 3OC16-HSL | Proteins related to flavonoid synthesis and hormone metabolism | Flavonoid biosynthesis, Hormone response, Oxidative stress | frontiersin.org |
| Arabidopsis thaliana | N-3-oxo-hexanoyl-homoserine-lactone | Various proteins involved in antioxidant defense and metabolism | Antioxidant activity, Material metabolism, Signal transduction | kib.ac.cn |
| Human Fibroblasts & Epithelial Cells | 3O-C12-HSL | Mitochondrial proteins | Mitochondrial organization, Electron transport chain, Stress response | nih.gov |
| Human Embryo Lung Fibroblasts | Human Cytomegalovirus (HCMV) Infection | HNRPD, PHB2, UB2V2, A4, KSRP | Metabolism, Localization, Immune system, Viral replication | nih.gov |
| Madin-Darby Canine Kidney Cells | Influenza A Virus Infection | Glycolytic enzymes, TCA cycle enzymes | Shift from aerobic respiration to anaerobic glycolysis | plos.org |
Future Directions and Emerging Concepts in N 3 Oxo Hexadecanoyl L Homoserine Lactone Research
Discovery of Novel Biological Roles and Unexplored Interacting Partners
While initially characterized as an intra-species bacterial signal, emerging research indicates that 3OC16-HSL and other long-chain AHLs have significant inter-kingdom signaling roles, particularly with eukaryotic hosts. The discovery of these functions opens new avenues for understanding host-microbe interactions.
Detailed research findings have shown that AHLs can modulate host immune responses and cellular processes. plos.org For instance, the treatment of the model legume Medicago truncatula with 3OC16-HSL resulted in the differential expression of proteins crucial for flavonoid synthesis, hormone metabolism, and managing oxidative stress. nih.govfrontiersin.org This suggests a sophisticated molecular dialogue between bacteria and plants mediated by this specific AHL. These findings highlight that plants can perceive and respond to bacterial signals, triggering significant changes in their proteome and metabolic pathways. nih.govfrontiersin.org
In the context of human health, studies on similar long-chain AHLs have uncovered potential roles in the gut microbiome. nih.gov A prominent, newly discovered AHL, 3-oxo-C12:2, was found to be associated with a healthy gut microbiome (normobiosis) and exerted a protective, anti-inflammatory effect on intestinal epithelial cells. plos.orgnih.gov This discovery raises the possibility that other long-chain AHLs, such as 3OC16-HSL, may have as-yet-unexplored functions and interacting partners within the complex ecosystem of the human gut. The search for AHLs in different biological contexts, like inflammatory bowel disease (IBD), is an appealing area of research to understand these interactions better. nih.gov
Table 1: Observed and Potential Novel Roles of Long-Chain AHLs
| Biological Role | Organism/System | Observed Effect | Source(s) |
|---|---|---|---|
| Modulation of Plant Metabolism | Medicago truncatula | Alters expression of proteins for flavonoid synthesis, hormone metabolism, and oxidative stress. | nih.govfrontiersin.org |
| Priming of Plant Defenses | Plants | Primes for systemic acquired resistance against pathogens. | glpbio.com |
| Gut Health Regulation | Human Gut Microbiota | A similar AHL (3-oxo-C12:2) correlates with normobiosis and has anti-inflammatory effects. | plos.orgnih.gov |
Development of Advanced Quorum Sensing Manipulation Technologies
The central role of AHL signaling in controlling bacterial virulence and biofilm formation has made it a prime target for developing novel anti-infective strategies known as quorum quenching (QQ). nih.gov These technologies aim to disrupt bacterial communication rather than killing the bacteria, which may impose less selective pressure for the development of resistance. nih.gov
Several advanced strategies are being developed to manipulate AHL networks:
Enzymatic Degradation: One of the most potent strategies involves using enzymes that degrade AHLs. nih.gov Bacteria capable of producing such enzymes are termed 'Quorum Quenching bacteria'. nih.gov Enzymes like AiiA lactonase can target and inactivate AHLs by disrupting the homoserine lactone ring structure. tandfonline.com Research has identified bacterial isolates that are capable of degrading long-chain AHLs, demonstrating the feasibility of this approach for targeting specific signals. nih.gov
Receptor Antagonism: This strategy focuses on blocking the AHL receptor protein, a widespread and critical component in Gram-negative bacteria. nih.gov This is achieved by designing and synthesizing inhibitors that compete with the native AHL molecule for binding to the receptor. nih.gov These inhibitors can be structural analogs of AHLs or structurally unrelated compounds identified from natural or synthetic sources. nih.govnih.gov
Inhibition of AHL Synthesis: Targeting the LuxI-type synthases, the enzymes responsible for producing AHLs, is another viable approach. Disrupting the synthesis of the signal molecule prevents the activation of the entire QS cascade from the outset.
Polymer-Based Sequestration: Advanced materials, such as salicylate-based polymers, have been designed to target AHL signals in pathogens like P. aeruginosa. nih.gov These polymers can significantly decrease biofilm development by interfering with the signaling pathway. nih.gov
Table 2: Quorum Sensing Manipulation Technologies
| Technology | Mechanism of Action | Example/Target | Source(s) |
|---|---|---|---|
| Enzymatic Degradation | Cleavage of the homoserine lactone ring, inactivating the signal molecule. | AiiA lactonases degrading various AHLs. | nih.govtandfonline.com |
| Receptor Antagonism | Competitive binding to LuxR-type receptors, preventing signal activation. | Synthetic AHL analogs and other small molecules. | nih.gov |
| Natural Product Inhibition | Disruption of QS systems by plant-derived metabolites. | Various plant extracts that interfere with AHL recognition. | nih.gov |
| Polymer-Based Interference | Sequestration of AHL signals or prevention of biofilm adhesion. | Salicylate-based polymers inhibiting P. aeruginosa biofilm. | nih.gov |
Broader Ecological and Agricultural Implications of N-3-oxo-hexadecanoyl-L-Homoserine Lactone Signaling
The influence of 3OC16-HSL and other AHLs extends far beyond the bacteria that produce them, having significant implications for broader ecological communities, especially in the context of agriculture. nih.govfao.org These molecules act as key mediators in plant-microbe interactions, influencing plant growth, development, and responses to environmental stress. frontiersin.orgnih.govdoaj.orgresearchgate.net
Research has demonstrated that plants have evolved the ability to detect and respond to bacterial AHLs present in the rhizosphere. frontiersin.org Long-chain AHLs, including N-3-oxo-tetradecanoyl-L-homoserine lactone, have been shown to prime plants for enhanced systemic resistance against pathogenic bacteria and fungi. glpbio.comnih.gov This priming effect prepares the plant's defense systems, leading to a faster and more robust response upon pathogen attack. nih.govfrontiersin.org
The potential agricultural applications of this knowledge are substantial:
Crop Protection: Harnessing AHL-mediated induced resistance could lead to novel, environmentally friendly strategies to protect crops from disease.
Biostimulants and Biofertilizers: The growth-promoting effects of AHLs could be used to develop products that enhance crop yield and resilience to environmental stressors like drought and salinity. researchgate.net
Soil Health Management: Understanding the role of AHL signaling in structuring microbial communities in the soil could lead to new methods for managing soil health and promoting beneficial plant-microbe symbioses.
Table 3: Agricultural Implications of AHL Signaling
| Observed Effect on Plants | Specific AHL(s) Involved | Potential Agricultural Application | Source(s) |
|---|---|---|---|
| Enhanced Salt Tolerance | N-3-oxo-hexanoyl-L-homoserine lactone (3OC6-HSL) | Development of biostimulants to improve crop performance in saline soils. | nih.govfao.orgdoaj.orgresearchgate.netnih.gov |
| Induced Systemic Resistance | N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL) | Creation of agents that prime crops for enhanced defense against pathogens. | nih.govfrontiersin.orgnih.gov |
| Modulation of Root Architecture | N-decanoyl-homoserine lactone (C10-HSL), N-3-oxo-decanoyl-homoserine lactone (3OC10-HSL) | Improving nutrient and water uptake by influencing root system development. | nih.govnih.gov |
| Altered Hormone & Defense Pathways | N-3-oxo-dodecanoyl-L-homoserine lactone (3OC12-HSL), this compound (3OC16-HSL) | Fine-tuning plant growth and defense responses for optimal yield. | nih.govfrontiersin.org |
Q & A
Q. What are the established methods for synthesizing N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL)?
The synthesis of 3-oxo-C16-HSL typically involves coupling L-homoserine lactone with 3-oxohexadecanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions (e.g., dichloromethane) and inert atmosphere to prevent hydrolysis . Purity is confirmed via HPLC (≥97%) or TLC (≥98%), with structural validation using techniques like NMR and mass spectrometry .
Q. How is 3-oxo-C16-HSL detected and quantified in bacterial cultures?
A validated gas chromatography-mass spectrometry (GC-MS) method involves derivatizing 3-oxo AHLs (including 3-oxo-C16-HSL) to pentafluorobenzyloxime derivatives. Quantification uses an internal standard (e.g., [¹³C₁₆]-OdDHL) for accuracy. This method achieves sensitivity down to 1 ng/sample and has been applied to biofilms and effluents of Pseudomonas aeruginosa cultures . For cell-based studies, bioassays using reporter strains (e.g., E. coli with LuxR transcription factors) are common, with activity thresholds around 0.5 µg/mL .
Q. What is the role of 3-oxo-C16-HSL in bacterial quorum sensing?
3-oxo-C16-HSL acts as an autoinducer, binding to transcriptional regulators like LasR in P. aeruginosa to activate virulence genes (e.g., proteases, biofilm formation). Its acyl chain length determines receptor specificity; longer chains (C12-C16) exhibit higher binding affinity in P. aeruginosa compared to shorter homologs (C4-C8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported AHL concentrations across experimental models?
Discrepancies in AHL levels (e.g., biofilm vs. planktonic cultures) arise from methodological differences. For example, GC-MS with isotopic internal standards minimizes matrix effects in biofilms , while bioassays may underestimate concentrations due to receptor saturation. Normalize data to bacterial density (CFU/mL) and validate via orthogonal methods (e.g., LC-MS/MS). Contradictions in species-specific AHL profiles (e.g., unexpected detection of OtDHL in P. aeruginosa) require genomic validation of synthase/receptor compatibility .
Q. What experimental designs optimize 3-oxo-C16-HSL stability in host-pathogen interaction studies?
3-oxo-C16-HSL degrades rapidly in mammalian systems due to esterase activity. To mitigate:
- Use stable analogs (e.g., carbamate derivatives).
- Encapsulate in liposomes for sustained release.
- Validate bioactivity post-treatment via LC-MS and reporter strains.
In in vivo models (e.g., murine infection), combine AHL quantification with transcriptomics to link concentrations to virulence gene expression .
Q. How do researchers address off-target effects when studying 3-oxo-C16-HSL in polymicrobial communities?
Cross-talk between AHLs and non-cognate receptors complicates data interpretation. Strategies include:
Q. What analytical challenges arise when quantifying 3-oxo-C16-HSL in environmental samples?
Environmental matrices (e.g., soil, water) contain interferents that co-elute with AHLs. Solutions:
- Solid-phase extraction (SPE) with C18 or HLB cartridges.
- Derivatization for enhanced MS sensitivity.
- Use high-resolution MS (HRMS) to distinguish isotopic patterns from background noise .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
